molecular formula C10H11BrO3 B1334066 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone CAS No. 50841-50-4

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

Cat. No. B1334066
CAS RN: 50841-50-4
M. Wt: 259.1 g/mol
InChI Key: JUJBYPJUERJZQP-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound of interest is not directly studied in the provided papers, related compounds with bromo and methoxy substituents on the phenyl ring have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, involves halogen-exchange reactions that yield higher product yields and demonstrate the effectiveness of the compound as a chemical protective group . This suggests that similar methods could potentially be applied to synthesize 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, with the expectation of comparable results in terms of yield and the utility of the protective group during further chemical transformations.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques and theoretical calculations, such as those performed with Gaussian09 software . These studies include optimized molecular structures and vibrational assignments that are in agreement with experimental data, such as infrared bands and X-ray diffraction (XRD) data. For 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, similar analyses would likely reveal detailed information about the geometrical parameters and electronic distribution within the molecule.

Chemical Reactions Analysis

The reactivity of similar bromo- and methoxy-substituted ethanones has been explored through their conversion to various derivatives, such as thiazole derivatives, which are synthesized through reactions with different reagents . These studies provide a foundation for understanding the chemical reactivity of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, suggesting that it could also be used as a precursor for the synthesis of a wide range of organic compounds with potential fungicidal activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by techniques such as elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These analyses contribute to a comprehensive understanding of the compound's stability, charge distribution, and potential interactions with biological targets. For instance, molecular docking studies of similar compounds indicate potential inhibitory activity against certain enzymes, which could imply that 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone may also exhibit biological activity .

Scientific Research Applications

  • Synthesis of alpha-Bromoketones

    • Field : Organic Chemistry
    • Application : “2-Bromo-1-(3,5-dimethoxyphenyl)ethanone” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone .
    • Method : The method involves a one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using ammonium bromide and oxone .
    • Results : The results include the successful synthesis of various bromoketones, including 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone .
  • Identification of Pyrolysis Products

    • Field : Analytical Chemistry
    • Application : A study explored the pyrolysis products of the psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, which is related to 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone.
    • Method : The method likely involved heating the substance to high temperatures and analyzing the resulting products.
    • Results : The results of the study are not specified in the source.
  • Pharmacokinetics Research

    • Field : Pharmacology
    • Application : “2-Bromo-1-(3,5-dimethoxyphenyl)ethanone” might be used in pharmacokinetics research, which is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .
    • Method : The specific methods of application in this field are not specified in the source .
    • Results : The results of such research are not specified in the source .
  • Psychoactive Substance Analysis

    • Field : Analytical Chemistry
    • Application : A related compound, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, has been studied for its pyrolysis products . “2-Bromo-1-(3,5-dimethoxyphenyl)ethanone” might be used in similar studies.
    • Method : The method likely involved heating the substance to high temperatures and analyzing the resulting products .
    • Results : The results of the study are not specified in the source .
  • Synthesis of Oxadiazole Analogues

    • Field : Medicinal Chemistry
    • Application : “2-Bromo-1-(3,5-dimethoxyphenyl)ethanone” might be used in the synthesis of oxadiazole analogues, which are being evaluated as potential anti-Parkinson’s agents .
    • Method : The specific methods of application in this field are not specified in the source .
    • Results : The results of such research are not specified in the source .
  • Synthesis of Coenzyme Q

    • Field : Biochemistry
    • Application : “2-Bromo-1-(3,5-dimethoxyphenyl)ethanone” might be used in the synthesis of Coenzyme Q, a key intermediate in many biological processes .
    • Method : The specific methods of application in this field are not specified in the source .
    • Results : The results of such research are not specified in the source .

properties

IUPAC Name

2-bromo-1-(3,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJBYPJUERJZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373642
Record name 2-bromo-1-(3,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

CAS RN

50841-50-4
Record name 2-bromo-1-(3,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Popovici, RM Amarandi, II Mangalagiu… - Journal of enzyme …, 2019 - Taylor & Francis
Two new series of heterocyclic derivatives with potential anticancer activity, in which a pyrrolo[1,2-b]pyridazine or a pyrrolo[2,1-a]phthalazine moiety was introduced in place of the 3′-…
Number of citations: 32 www.tandfonline.com
S Bairi, V Alagarsamy, SS Rachamalla - Chemical Data Collections, 2022 - Elsevier
A library of substituted aryl1,3-oxazole-oxazolo[4,5-b]pyridin-2-yl)benzo[d]thiazol-6-yl)thiazole-2-carboxamides (12a-j) were designed and developed. Further, compounds were …
Number of citations: 1 www.sciencedirect.com
Y Vara, E Aldaba, A Arrieta, JL Pizarro… - Organic & …, 2008 - pubs.rsc.org
The scope and regioselectivity of the Bischler (or Bischler–Möhlau) reaction between aromatic amines and α-bromoketones has been studied by computational and experimental …
Number of citations: 43 pubs.rsc.org
HH Yoon, JK Kim, JG Jun - Bulletin of the Korean Chemical …, 2015 - Wiley Online Library
The total synthesis of puerariafuran and its derivatives was achieved for the first time by the direct reaction between substituted α‐bromoacetophenones and resorcinol. The reaction …
Number of citations: 1 onlinelibrary.wiley.com
MC Sardaru, AM Craciun, CM Al Matarneh… - Journal of Enzyme …, 2020 - Taylor & Francis
A potential microtubule destabilising series of new indolizine derivatives was synthesised and tested for their anticancer activity against a panel of 60 human cancer cell lines. …
Number of citations: 13 www.tandfonline.com
CM Al Matarneh, RM Amarandi, AM Craciun… - Molecules, 2020 - mdpi.com
Three series of fused pyrrolophenanthroline derivatives were designed as analogues of phenstatin and synthesized in two steps starting with 1,7-phenanthroline, 4,7-phenanthroline …
Number of citations: 8 www.mdpi.com
BH Teng, QB Zhu, YY Fan, CS Yao - Journal of Asian Natural …, 2020 - Taylor & Francis
A new approach for the total synthesis of the active stilbene dimer dehydro-δ-viniferin has been achieved in 9 steps with methyl 4-hydroxybenzoate and 3,5-dihydroxyacetophenone as …
Number of citations: 4 www.tandfonline.com

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